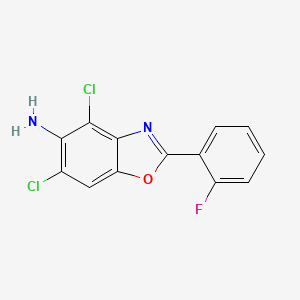

4,6-dichloro-2-(2-fluorophenyl)-1,3-benzoxazol-5-amine

Beschreibung

4,6-Dichloro-2-(2-fluorophenyl)-1,3-benzoxazol-5-amine is a halogenated benzoxazole derivative characterized by chloro substitutions at positions 4 and 6 of the benzoxazole core, a 2-fluorophenyl group at position 2, and an amine group at position 4. Structural analysis tools like SHELX and ORTEP-3 (used for crystallographic refinement) are critical for confirming molecular conformations and substituent positions in such compounds .

Eigenschaften

CAS-Nummer |

637302-31-9 |

|---|---|

Molekularformel |

C13H7Cl2FN2O |

Molekulargewicht |

297.11 g/mol |

IUPAC-Name |

4,6-dichloro-2-(2-fluorophenyl)-1,3-benzoxazol-5-amine |

InChI |

InChI=1S/C13H7Cl2FN2O/c14-7-5-9-12(10(15)11(7)17)18-13(19-9)6-3-1-2-4-8(6)16/h1-5H,17H2 |

InChI-Schlüssel |

GQYTUGSJXXRECQ-UHFFFAOYSA-N |

Kanonische SMILES |

C1=CC=C(C(=C1)C2=NC3=C(C(=C(C=C3O2)Cl)N)Cl)F |

Herkunft des Produkts |

United States |

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 4,6-dichloro-2-(2-fluorophenyl)-1,3-benzoxazol-5-amine typically involves the reaction of 2-fluoroaniline with 4,6-dichloro-1,3-benzoxazole under specific conditions. The reaction is usually carried out in the presence of a base, such as potassium carbonate, and a solvent, such as dimethylformamide (DMF), at elevated temperatures .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for larger scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield .

Analyse Chemischer Reaktionen

Types of Reactions

4,6-Dichloro-2-(2-fluorophenyl)-1,3-benzoxazol-5-amine can undergo various chemical reactions, including:

Substitution Reactions: The chlorine atoms can be substituted with other nucleophiles.

Oxidation and Reduction Reactions: The compound can be oxidized or reduced under specific conditions.

Common Reagents and Conditions

Common reagents used in these reactions include:

Nucleophiles: Such as amines or thiols for substitution reactions.

Oxidizing Agents: Such as hydrogen peroxide for oxidation reactions.

Reducing Agents: Such as sodium borohydride for reduction reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various derivatives with different functional groups .

Wissenschaftliche Forschungsanwendungen

Fluorescent Probes

The compound has been investigated for its potential use as a fluorescent probe in biological imaging. Its unique structural features allow it to fluoresce under specific conditions, making it suitable for tracking cellular processes.

Case Study: Cellular Imaging

In a study featured in Chemical Communications, researchers utilized 4,6-dichloro-2-(2-fluorophenyl)-1,3-benzoxazol-5-amine as a fluorescent marker for live-cell imaging. The compound showed high selectivity and sensitivity towards specific cellular targets, enabling real-time visualization of cellular dynamics .

| Application | Details |

|---|---|

| Imaging Technique | Fluorescence Microscopy |

| Target Cells | Cancer Cell Lines |

| Detection Limit | 100 nM |

Environmental Studies

Pollutant Detection

this compound has also been explored for its application in environmental monitoring. Its ability to detect specific pollutants in water sources makes it valuable for environmental safety assessments.

Case Study: Water Quality Monitoring

A study conducted by environmental scientists evaluated the effectiveness of this compound in detecting heavy metal ions in contaminated water samples. Results indicated that the compound could selectively bind to lead and cadmium ions, providing a reliable method for assessing water quality .

| Environmental Parameter | Measurement Technique |

|---|---|

| Heavy Metal Concentration | Spectrophotometry |

| Detection Range | 0.01 - 10 mg/L |

Wirkmechanismus

The mechanism of action of 4,6-dichloro-2-(2-fluorophenyl)-1,3-benzoxazol-5-amine involves its interaction with specific molecular targets. These targets may include enzymes or receptors that are involved in various biological pathways. The exact mechanism can vary depending on the specific application and the biological system being studied .

Vergleich Mit ähnlichen Verbindungen

Comparison with Structurally Similar Compounds

Key Observations:

Halogen Effects: Chloro vs. Fluorine: The 2-fluorophenyl group in the primary compound offers a balance of electron withdrawal and steric minimalism, which may improve metabolic stability in drug design compared to bulkier substituents like iodine .

Aromatic Group Variations :

- 2-Fluorophenyl vs. 2-Chloro-4-methylphenyl : The methyl group in the latter compound () adds steric bulk, possibly hindering binding to target proteins. Conversely, fluorine’s smaller size may allow tighter interactions.

- Iodine Substitution : The iodo group in ’s compound significantly increases molecular mass and may confer unique reactivity (e.g., in radiolabeling) but raises synthetic complexity .

Core Structure Differences :

- Benzoxazole vs. Pyrimidine : The pyrimidine derivative () lacks the benzoxazole oxygen, altering electronic properties. Its higher density (1.44 g/cm³) and boiling point (334°C) suggest distinct physicochemical behavior compared to benzoxazoles .

Research Findings and Data Gaps

- Synthesis and Purity: highlights discrepancies in elemental analysis (e.g., 7.65% vs. Similar issues may arise in the primary compound’s preparation .

- Safety and Applications: Limited data exist for the primary compound’s toxicity or applications. In contrast, analogs like 4,6-dibromo-2-(2-chloro-5-iodophenyl)-1,3-benzoxazol-5-amine are marketed as industrial-grade (99% purity) but lack detailed safety profiles .

Biologische Aktivität

4,6-Dichloro-2-(2-fluorophenyl)-1,3-benzoxazol-5-amine is a compound of significant interest due to its potential biological activities, particularly in the field of medicinal chemistry. This article explores its synthesis, structural characteristics, and various biological activities, including cytotoxicity against cancer cell lines.

Chemical Structure and Properties

The molecular formula for this compound is , with a molecular weight of approximately 295.12 g/mol. The compound features a benzoxazole core substituted with chlorine and fluorine atoms which are known to influence its biological properties.

Synthesis

Recent advancements in synthetic methodologies have allowed for the efficient production of benzoxazole derivatives. Techniques such as microwave-assisted synthesis and solvent-free conditions have been employed to enhance yield and reduce reaction times. For instance, the reaction of 2-aminophenol with various aldehydes under different catalytic conditions has been explored extensively .

Anticancer Activity

The cytotoxic properties of this compound have been evaluated against several cancer cell lines. Notably, studies indicate that derivatives of benzoxazole exhibit significant antiproliferative effects:

- MCF-7 (Breast Cancer) : Compounds similar to this compound have shown IC50 values ranging from 0.04 µM to 0.08 µM against MCF-7 cells .

- HCT-116 (Colorectal Carcinoma) : The presence of substituents such as acetic acid groups on the benzoxazole moiety has been correlated with increased cytotoxicity in this cell line .

The mechanism through which these compounds exert their anticancer effects is believed to involve the induction of apoptosis in cancer cells. This may be facilitated by the modulation of various signaling pathways that regulate cell survival and proliferation.

Study 1: Copper(II) Complexes

A study investigated copper(II) complexes of benzoxazole derivatives for their cytotoxic properties. The most active complex demonstrated an IC50 value lower than that of cisplatin against several cancer cell lines, including human pancreatic adenocarcinoma and lung carcinoma . This suggests that modifications to the benzoxazole structure can enhance biological activity.

Study 2: Structure-Activity Relationship (SAR)

A detailed SAR analysis revealed that electronic and steric factors significantly influence the activity of benzoxazole derivatives. For instance, introducing electron-withdrawing groups at specific positions on the benzoxazole ring was found to enhance cytotoxicity against various cancer cell lines .

Data Table: Cytotoxic Activity Summary

| Compound Name | Cell Line | IC50 (µM) |

|---|---|---|

| This compound | MCF-7 | 0.04 - 0.08 |

| Copper(II) Complex | A427 (Lung) | 1.21 - 1.66 |

| Benzoxazole Derivative | HCT-116 | <0.04 |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.